Furan, 2-ethenyl-
Overview
Description
"Furan, 2-ethenyl-" refers to a class of organic compounds characterized by a furan ring substituted with an ethenyl group. These compounds are significant due to their unique optical and electronic properties, making them useful in various applications such as in the development of optical materials.
Synthesis Analysis
- Kumar et al. (2019) discussed the synthesis of p-phenyl ethenyl-E-furans, analyzing the optical properties induced by various substituents (Kumar et al., 2019).
- Krayushkin et al. (2001) developed procedures for synthesizing substituted bis(2,5-dimethyl-3-thienyl)furans, demonstrating photochromic properties in these compounds (Krayushkin et al., 2001).
Molecular Structure Analysis
- Jiang et al. (2014) studied the molecular structure of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block, providing insights into the physical properties of furan-based polyesters (Jiang et al., 2014).
- Moussallem et al. (2013) investigated conjugated systems based on 2,5-di(cyanovinyl)furan, analyzing their electronic properties and solid-state arrangements (Moussallem et al., 2013).
Chemical Reactions and Properties
- Guang-ming (2012) synthesized specific ethenylfuran compounds through reactions like Vilsmier reaction and elimination reaction (Liu Guang-ming, 2012).
- Protti et al. (2012) described a one-step metal-free photochemical synthesis of 2-substituted benzo[b]furans (Protti et al., 2012).
Physical Properties Analysis
- Hu et al. (2004) explored the synthesis of conformationally restricted benzo[b]furans, which has implications for understanding the physical properties of these compounds (Hu et al., 2004).
Chemical Properties Analysis
- Laughton et al. (1995) conducted a crystallographic and spectroscopic study on the complex between DNA and a furan derivative, providing insights into the chemical interaction and properties of furan compounds (Laughton et al., 1995).
- Škorić et al. (2004) studied styryl substituted annelated furan derivatives, focusing on their photochemical properties (Škorić et al., 2004).
Scientific Research Applications
Electrochemical Applications : Ethenylfuran derivatives have been studied for their electrochemical behavior when used in polymers, showing improved redoxability and electroactivity under certain conditions (Shilabin & Entezami, 2000).
Synthesis and Spectroscopy : The synthesis and structural elucidation of various ethenylfuran derivatives have been explored, contributing to the understanding of their chemical properties (Cvijin, Marinić, & Šindler-Kulyk, 1998).
Solar Cell Applications : Phenothiazine derivatives with ethenylfuran as a linker have been used in dye-sensitized solar cells, demonstrating significant improvements in solar energy-to-electricity conversion efficiency (Kim et al., 2011).
Optical Properties : The optical properties of p-phenyl ethenyl-E-furans have been tuned for potential applications in photonics and electronics, with studies focusing on solvatochromism and density functional theory (Kumar et al., 2019).
Drug Development : Ethenylfuran derivatives like 2,5-Bis(4-guanylphenyl)furan have shown potential in drug development, particularly for their binding affinity to DNA, which is important in the treatment of certain diseases (Laughton et al., 1995).
Photochromic Properties : Diarylethenes containing ethenylfuran bridges have been synthesized for their photochromic properties, which are valuable in the development of light-responsive materials (Krayushkin et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-ethenylfuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c1-2-6-4-3-5-7-6/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBUHYQVKJQAOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073261 | |
Record name | 2-Ethenylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan, 2-ethenyl- | |
CAS RN |
1487-18-9, 31093-57-9 | |
Record name | Furan, 2-ethenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001487189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Vinylfuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031093579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethenylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Vinylfuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ethenylfuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FURAN, 2-ETHENYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5MN67I54D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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